molecular formula C9H5F5 B155225 Allylpentafluorobenzene CAS No. 1736-60-3

Allylpentafluorobenzene

Cat. No.: B155225
CAS No.: 1736-60-3
M. Wt: 208.13 g/mol
InChI Key: YBDBTBVNQQBHGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing allylpentafluorobenzene involves the reaction of benzene with trifluoromethylbenzene, followed by a substitution reaction with allyl bromide under alkaline conditions . The reaction conditions must be carefully controlled to ensure high yield and purity. The process typically involves:

  • Reacting benzene with trifluoromethylbenzene.
  • Performing a substitution reaction with allyl bromide in the presence of a base.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Allylpentafluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are often employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Polymerization Reactions: Products include polymers with fluorinated aromatic units.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
APFB serves as a valuable reagent in organic synthesis, especially in fluorination reactions. Its structure allows it to participate in various chemical transformations, including free radical polymerization, which is crucial for producing fluorinated polymers and other materials .

2. Catalysis
Recent studies have highlighted the use of APFB in transition metal-catalyzed reactions. It can influence regioselectivity in reactions involving allylbenzene derivatives, leading to products with desirable branching patterns. This property is particularly useful in synthesizing complex organic molecules with specific structural features .

Biological Applications

1. Synthesis of Bioactive Compounds
APFB is being investigated for its potential in synthesizing biologically active compounds. The incorporation of fluorine into pharmaceuticals has been shown to enhance metabolic stability and bioavailability, making APFB a candidate for developing new drug entities .

2. Environmental Applications
Research has also explored the use of APFB in isolating bacteria capable of cleaving specific bonds within organic compounds. This application could have implications for bioremediation strategies, particularly in environments contaminated with sulfur-containing compounds .

Medical Applications

1. Pharmaceutical Development
Fluorinated compounds like APFB are increasingly important in drug design due to their ability to modify pharmacokinetic properties. The presence of fluorine can lead to decreased metabolism and enhanced solubility, which are beneficial for drug efficacy . Notably, many modern pharmaceuticals contain fluorinated moieties, underscoring the relevance of compounds like APFB in medicinal chemistry.

Material Science Applications

1. Plasma Polymerization
APFB has been utilized in plasma polymerization processes to create hydrophobic and oleophobic coatings on various substrates, including metals and polymers. The resulting films exhibit excellent durability and water-repellent properties, making them suitable for applications in electronics and protective coatings .

2. Development of Advanced Materials
The copolymerization of APFB with other monomers has been explored to produce materials with enhanced properties such as increased hydrophobicity and chemical resistance. These materials have potential applications in coatings, adhesives, and specialty chemicals .

Case Studies

Application Area Study Reference Findings
Organic Synthesis Demonstrated enhanced regioselectivity in allylbenzene derivatives using APFB as a reagent.
Bioremediation Isolated bacteria capable of cleaving C—S bonds using PFPS derived from APFB.
Plasma Polymerization Achieved ultra-hydrophobic surfaces on copper through plasma polymerization of APFB.
Pharmaceutical Development Highlighted the role of fluorinated compounds in enhancing drug properties and efficacy.

Mechanism of Action

The mechanism of action of allylpentafluorobenzene in various reactions involves the interaction of its fluorinated aromatic ring and allyl group with different reagents. The fluorine atoms on the benzene ring increase the compound’s reactivity towards nucleophiles, while the allyl group can participate in polymerization and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of both the highly fluorinated benzene ring and the reactive allyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Biological Activity

Allylpentafluorobenzene (APFB) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and the underlying mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a pentafluorobenzene ring attached to an allyl group. The presence of multiple fluorine atoms significantly alters its chemical properties compared to non-fluorinated analogs. The fluorination increases lipophilicity and stability, which can enhance the compound's bioavailability and metabolic resistance.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit unique antimicrobial properties. A study demonstrated that APFB derivatives can inhibit the growth of various microorganisms, suggesting potential applications in developing new antibacterial agents. The bacterium Rhodococcus sp. strain JVH1 was isolated using PFPS (a derivative of APFB) as a sulfur source, showcasing the ability of certain strains to metabolize fluorinated compounds effectively .

Cytotoxicity and Anticancer Activity

Fluorinated compounds have been associated with anticancer activity due to their ability to interfere with cellular processes. Transition metal-catalyzed reactions involving fluorinated benzene derivatives have shown promise in targeting cancer cells, particularly in colon carcinoma (HT29) and breast adenocarcinoma (MCF-7) cell lines . APFB's structure may enhance its reactivity towards biological targets, potentially leading to cytotoxic effects on tumor cells.

The biological activity of APFB can be attributed to several mechanisms:

  • Metabolic Stability : The fluorine atoms reduce metabolic degradation, allowing for prolonged activity within biological systems.
  • Lipophilicity : Increased lipophilicity enhances membrane permeability, facilitating cellular uptake.
  • Reactive Intermediates : APFB can undergo transformations that generate reactive intermediates capable of interacting with cellular macromolecules, such as DNA and proteins.

Case Studies

  • Microbial Metabolism : A case study highlighted the isolation of a microbial strain capable of utilizing PFPS as a sulfur source. This strain demonstrated unique metabolic pathways for cleaving C—S bonds, indicating potential bioremediation applications for fluorinated compounds .
  • Anticancer Screening : In vitro studies assessed the cytotoxic effects of various fluorinated compounds, including APFB derivatives, against cancer cell lines. Results indicated significant growth inhibition, suggesting a need for further exploration into their mechanisms of action and therapeutic potential .

Data Table: Biological Activities of this compound Derivatives

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious Bacteria
This compound Derivative ACytotoxicityHT29 (Colon Carcinoma)
This compound Derivative BCytotoxicityMCF-7 (Breast Adenocarcinoma)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for allylpentafluorobenzene, and how can reaction yields be optimized?

this compound is synthesized via nucleophilic aromatic substitution using Grignard reagents. For example, allylmagnesium chloride reacts with hexafluorobenzene in tetrahydrofuran (THF), but yields are typically low (~26%) due to side reactions. Increasing the Grignard-to-substrate ratio (e.g., 2:1) improves yields to 62% for analogous reactions . Purification involves fractional distillation under reduced pressure (b.p. 148–149°C) and characterization via gas chromatography (GC) to monitor byproducts .

Q. What purification and characterization methods are recommended for this compound?

Post-synthesis, distillation is critical due to its boiling point (148–149°C) and density (1.358 g/cm³). Chromatographic techniques (e.g., GC, HPLC) resolve impurities, while structural confirmation employs 19F^{19}\text{F} NMR and IR spectroscopy. For example, IR peaks at 1618 cm1^{-1} (C=C stretching) and 19F^{19}\text{F} NMR chemical shifts between -138 to -163 ppm confirm fluorinated aromaticity .

Q. How should researchers handle safety risks associated with this compound?

The compound is flammable (flash point 42°C) and poses inhalation/ocular hazards. Use fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, safety goggles). Store in sealed containers under inert gas (e.g., argon) at ≤4°C. Emergency protocols include rinsing exposed skin/eyes with water and consulting safety data sheets (SDS) for first aid .

Q. What are the primary applications of this compound in materials science?

It serves as a fluorinated monomer in plasma polymerization for surface modification of polyimide films, enhancing hydrophobicity and thermal stability. Experimental designs involve radiofrequency plasma reactors with controlled this compound vapor flow rates (e.g., 10–20 sccm) and post-deposition annealing to optimize film adhesion .

Advanced Research Questions

Q. How does regioselectivity influence the bromination of this compound, and what mechanisms govern this process?

Bromination at the allylic position proceeds via radical or electrophilic pathways, yielding 1-(2,3-dibromopropyl)-2,3,4,5,6-pentafluorobenzene. Density functional theory (DFT) calculations reveal that the allyl group’s electron-withdrawing effect directs bromine to the β-carbon, with steric hindrance from fluorine substituents limiting para substitution .

Q. How can conflicting spectral data from this compound derivatives be resolved?

Contradictions in 19F^{19}\text{F} NMR shifts (e.g., para vs. meta fluorine environments) require comparative analysis with authenticated standards. For example, coupling constants (JFFJ_{F-F}) distinguish substitution patterns, while GC-MS identifies volatile byproducts. Cross-referencing with computational simulations (e.g., Gaussian) validates peak assignments .

Q. What strategies improve the efficiency of Grignard-based synthesis for this compound?

Optimize reagent stoichiometry (2:1 Grignard-to-hexafluorobenzene ratio), use low-polarity solvents (e.g., THF), and maintain temperatures below -20°C to suppress side reactions like Wurtz coupling. Catalytic additives (e.g., CuI) may enhance selectivity for mono-substitution .

Q. How does this compound function in crosslinking fluorinated polyimide aerogels?

As a crosslinker, it introduces sp3^3-hybridized carbon bridges between polyimide chains via thermal curing (200–250°C), improving mechanical strength. Aerogel porosity (80–90%) is controlled by adjusting crosslinker concentration (5–15 wt%) and supercritical CO2_2 drying parameters .

Q. What analytical approaches quantify trace degradation products of this compound under extreme conditions?

Accelerated degradation studies (e.g., 72 hours at 150°C in air) paired with LC-MS/MS detect oxidation byproducts like pentafluorobenzoic acid. Isotopic labeling (e.g., 13C^{13}\text{C}-allyl groups) tracks degradation pathways .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC9_9H5_5F5_5
Molecular Weight208.13 g/mol
Boiling Point148–149°C
Density (25°C)1.358 g/cm³
Refractive Index1.4270

Table 2: Reaction Yields Under Varied Grignard Ratios

Grignard:Substrate RatioYield (%)ConditionsReference
1:126THF, -20°C, 2 hours
2:162THF, -20°C, 4 hours

Table 3: Hazard Classification (GHS)

Hazard ClassCodePrecautionary MeasuresReference
Flammable LiquidH226Avoid sparks/static discharge
Eye IrritantH319Use chemical goggles

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-prop-2-enylbenzene
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InChI

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDBTBVNQQBHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169636
Record name Allylpentafluorobenzene
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Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-60-3
Record name 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene
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Record name Allylpentafluorobenzene
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Record name Allylpentafluorobenzene
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Record name Allylpentafluorobenzene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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